molecular formula C19H22N4 B6317911 Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine CAS No. 179056-31-6

Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine

Cat. No.: B6317911
CAS No.: 179056-31-6
M. Wt: 306.4 g/mol
InChI Key: DKSZPSQAOOONHG-UHFFFAOYSA-N
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Description

Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine (CAS 179056-31-6) is a research chemical with a molecular formula of C19H22N4 and a molecular weight of 306.41 g/mol . This compound features a pyrazole core, a privileged structure in medicinal chemistry known for its versatility in drug discovery and bioactivity . Its structure includes multiple nitrogen atoms and a dimethylamine group, contributing to specific physicochemical properties such as a calculated LogP of 2.9, which suggests moderate lipophilicity, and the presence of two hydrogen bond donors and three hydrogen bond acceptors . The molecule contains six rotatable bonds, offering conformational flexibility. Researchers utilize this compound and its structural analogs as valuable intermediates or core scaffolds in the synthesis and exploration of novel bioactive molecules . Pyrazole-containing compounds are frequently investigated for their potential to interact with various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-4-[[[3-(1H-pyrazol-5-yl)phenyl]methylamino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-23(2)18-8-6-15(7-9-18)13-20-14-16-4-3-5-17(12-16)19-10-11-21-22-19/h3-12,20H,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSZPSQAOOONHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2=CC(=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole nucleus is typically synthesized through cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A patent by CN102911119B details the preparation of 3,4-dimethylpyrazole using 2-butanone and paraformaldehyde under protonic acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Adapting this method:

  • Reaction of 3-acetylbenzaldehyde with paraformaldehyde :

    • Conditions : Methanol solvent, H2SO4\text{H}_2\text{SO}_4 (0.01–0.1 eq), 30–60°C for 4–20 hours.

    • Product : 3-(3-Methyl-3-buten-2-one)benzaldehyde.

    • Mechanism : Acid-catalyzed aldol condensation.

  • Cyclization with hydrazine hydrate :

    • Conditions : 40–50°C for 2–8 hours, followed by oxidation with H2O2\text{H}_2\text{O}_2 in the presence of a base (e.g., NaOH).

    • Product : 3-(2H-Pyrazol-3-yl)benzaldehyde.

  • Reductive amination to benzylamine :

    • Conditions : Catalytic hydrogenation (e.g., Pd/C\text{Pd/C}, H2\text{H}_2) or sodium borohydride reduction.

    • Product : 3-(2H-Pyrazol-3-yl)-benzylamine.

Alternative Route via Vilsmeier-Haack Formylation

A study in ACS Omega describes pyrazole-4-carbaldehyde synthesis using the Vilsmeier-Haack reaction. Applied to this target:

  • Formylation of 3-aminobenzonitrile :

    • Reagents : POCl3\text{POCl}_3, DMF.

    • Product : 3-Cyano-4-formylbenzene.

  • Hydrazine cyclization :

    • Conditions : Hydrazine hydrate in ethanol, reflux.

    • Product : 3-(2H-Pyrazol-3-yl)benzaldehyde.

Synthesis of 4-(Dimethylamino)benzaldehyde

Direct Dimethylation of 4-Aminobenzaldehyde

  • Eschweiler-Clarke reaction :

    • Reagents : Formaldehyde (excess), formic acid.

    • Conditions : Reflux for 6–12 hours.

    • Product : 4-(Dimethylamino)benzaldehyde with >90% yield.

Assembly of this compound

Reductive Amination

  • Coupling of intermediates :

    • Reactants : 3-(2H-Pyrazol-3-yl)-benzylamine (1 eq), 4-(dimethylamino)benzaldehyde (1 eq).

    • Conditions : Methanol, glacial acetic acid (catalytic), sodium cyanoborohydride (1.2 eq), room temperature, 12–24 hours.

    • Workup : Neutralization with NaHCO3\text{NaHCO}_3, extraction with ethyl acetate, column chromatography (SiO₂, 5% MeOH in CH2Cl2\text{CH}_2\text{Cl}_2).

  • Methylation (if necessary) :

    • Reagents : Methyl iodide (2 eq), K2CO3\text{K}_2\text{CO}_3, DMF.

    • Conditions : 60°C, 6 hours.

Characterization and Analytical Data

Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H22N4\text{C}_{19}\text{H}_{22}\text{N}_4
Molecular Weight306.4 g/mol
Boiling PointNot reported
Melting PointNot reported

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl₃) :

    • δ 2.85 (s, 6H, N(CH₃)₂), δ 3.75 (s, 2H, CH₂NH), δ 6.45–7.80 (m, aromatic and pyrazole protons).

  • IR (KBr) : 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), 1500 cm⁻¹ (aromatic C=C).

Challenges and Optimization Considerations

  • Regioselectivity in pyrazole formation : Ensuring the 3-substituted pyrazole isomer requires strict control of reaction stoichiometry and temperature.

  • Reductive amination efficiency : Sodium cyanoborohydride is preferred over NaBH4\text{NaBH}_4 due to its selective reduction of imines in the presence of aldehydes.

  • Purification difficulties : The polar nature of the product necessitates chromatographic separation or recrystallization from ethanol/ethyl acetate mixtures .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine has been studied for its potential to inhibit tumor growth by targeting specific cancer cell pathways. For instance, studies have shown that pyrazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens. Investigations into the synthesis of similar compounds have demonstrated their efficacy in inhibiting microbial growth, making them candidates for developing new antibiotics .

3. Neurological Applications
There is emerging interest in the use of pyrazole derivatives as neuroprotective agents. Research suggests that these compounds may help in conditions like neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress .

Agricultural Applications

1. Pesticide Development
Due to their biological activity, pyrazole derivatives are being explored as potential pesticides. The ability to inhibit specific enzymes in pests can lead to effective pest control strategies while minimizing environmental impact. The synthesis of new formulations incorporating this compound could enhance the efficacy of existing agricultural chemicals .

Materials Science

1. Polymer Chemistry
The incorporation of this compound into polymer matrices has potential applications in developing smart materials. The unique properties of pyrazole groups can be leveraged to create polymers with enhanced thermal stability and mechanical properties .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduction of apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against E. coli and S. aureus
Neuroprotective EffectsReduction in oxidative stress markers
Agricultural UseEfficacy as a pesticide formulation
Polymer ApplicationsImproved mechanical properties in composites

Mechanism of Action

The mechanism of action of Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine involves its interaction with specific molecular targets. The pyrazole ring and benzylamino group are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s distinguishing features include:

  • Dimethylamine group : Enhances solubility and electronic effects.
  • Benzylamino linker: Provides conformational flexibility and spatial separation between aromatic systems.
  • Pyrazole-substituted phenyl ring : Contributes to hydrogen bonding and π-π interactions.

Comparative Analysis of Similar Compounds

The following compounds share structural or functional similarities (Table 1):

Table 1: Comparison of Structural and Functional Properties
Compound Name Key Features Molecular Weight Synthesis Method Potential Applications References
Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine Dimethylamine, benzylamino linker, pyrazole ~350 (estimated) Hypothesized Pd-catalyzed coupling Kinase inhibition (speculative)
Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine Pyrimidine, trifluoromethyl group 344.34 Not specified Not reported
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropylamine, pyridine, pyrazole 215.2 Copper-mediated coupling Not specified
[4-(5-Pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine Triazole, pyridine, aromatic amine 237.26 Not specified Antimicrobial (speculative)
[4-(Methyl-1H-pyrazol-4-yl)-benzyl]-(6-[7-(3-pyrrolidin-1-yl-propoxy)-imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-yl]-amine Imidazopyridine, pyrrolidine-propoxy chain, pyrazole Not specified Multi-step coupling reactions Drug development (e.g., kinase inhibitors)
Key Observations :

Pyrazole vs. Pyrimidine (e.g., ) introduces additional aromatic nitrogen atoms, affecting electronic properties.

Substituent Effects : The trifluoromethyl group in increases lipophilicity and metabolic stability compared to the dimethylamine group in the target compound, which may improve solubility.

Linker Flexibility: The benzylamino linker in the target compound allows greater conformational flexibility than rigid alkyne linkers (e.g., ).

Physicochemical Data

  • Melting Point : Comparable pyrazole-amine derivatives (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit melting points of 104–107°C . The target compound is expected to have a similar range.
  • Solubility : The dimethylamine group likely enhances aqueous solubility compared to bulkier substituents (e.g., trifluoromethyl in ).
  • Spectroscopic Data : Expected $ ^1H $ NMR peaks include aromatic protons (δ 6.5–8.5 ppm), dimethylamine singlet (~δ 2.2–2.5 ppm), and pyrazole NH (δ 10–12 ppm, if protonated) .

Q & A

Basic: What are the key synthetic challenges in preparing Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine, and what methodological strategies address them?

Answer:
The synthesis involves multi-step reactions, including pyrazole ring formation, benzylamine coupling, and dimethylation. Key challenges include:

  • Regioselectivity : Ensuring correct substitution on the pyrazole ring (e.g., 3-position vs. 4-position). Optimize using directing groups or temperature control .
  • Amine Coupling : Efficiently linking benzylamine to the phenyl group. Use reductive amination with NaBH₃CN or Pd-catalyzed cross-coupling .
  • Purity : Byproducts from incomplete dimethylation. Purify via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify methyl groups, pyrazole protons, and aromatic regions. Discrepancies in peak splitting indicate impurities .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H]+ ion) and rule out adducts .
  • HPLC-PDA : Assess purity (>95%) and detect residual solvents or unreacted intermediates .

Advanced: How can researchers optimize reaction yields while minimizing side products in the dimethylation step?

Answer:

  • Catalyst Selection : Use CuBr (copper(I) bromide) to accelerate dimethylation, as seen in analogous pyrazole-based syntheses (yield increased from 17.9% to 40% in optimized conditions) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while controlled pH (Cs₂CO₃ as base) reduces hydrolysis .
  • Temperature Gradients : Stepwise heating (e.g., 35°C → 60°C) balances reaction rate and side-product formation .

Advanced: How should researchers analyze contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

Answer:

  • Solubility Effects : Test solubility in DMSO, PBS, or acetonitrile. Poor solubility may artificially lower activity; use surfactants (e.g., Tween-20) .
  • Purity Verification : Re-test compounds with conflicting results using HPLC and NMR to confirm structural integrity .
  • Assay Conditions : Standardize protocols (e.g., cell line viability assays vs. enzyme inhibition) to isolate compound-specific effects .

Advanced: What computational methods are recommended to elucidate the compound’s mechanism of action in biological systems?

Answer:

  • Molecular Docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinities and key residues (e.g., pyrazole interactions with catalytic sites) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corporate substituent effects (e.g., fluorine or methyl groups) on bioactivity using descriptors like logP and polar surface area .

Basic: What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

Answer:

  • Pyrazole Ring : Participates in hydrogen bonding and π-π stacking, critical for receptor binding .
  • Benzylamine Moiety : Prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage .
  • Dimethylamino Group : Enhances solubility in polar solvents and modulates electron density in aromatic systems .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for a target enzyme?

Answer:

  • Substituent Scanning : Synthesize analogs with halogens (F, Cl) or methoxy groups at the phenyl ring’s para position to test steric/electronic effects .
  • Protease Panels : Screen against related enzymes (e.g., serine vs. cysteine proteases) to identify selectivity drivers .
  • Metabolic Stability Assays : Incubate with liver microsomes to prioritize analogs with longer half-lives .

Advanced: What experimental conditions are critical for studying the compound’s stability under varying pH and temperature?

Answer:

  • Forced Degradation : Expose to 0.1M HCl/NaOH (25°C, 24h) and monitor degradation via LC-MS. Identify labile sites (e.g., amine bonds) .
  • Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to determine melting points and phase transitions (e.g., decomposition >150°C) .
  • Long-Term Storage : Store lyophilized at -80°C in amber vials to prevent photodegradation .

Basic: What is the role of this compound in medicinal chemistry as a biochemical probe?

Answer:

  • Target Validation : Inhibit specific kinases or GPCRs to confirm their roles in cellular pathways .
  • Fluorescent Tagging : Conjugate with BODIPY dyes via the amine group for cellular imaging .
  • Fragment-Based Drug Design : Serve as a core scaffold for hybrid molecules (e.g., fused with quinoline for antimalarial activity) .

Advanced: How can researchers investigate synergistic effects between this compound and existing therapeutics?

Answer:

  • Combinatorial Screens : Use high-throughput platforms (e.g., SynergyFinder) to test drug pairs at fixed ratios (e.g., 1:1 to 4:1) .
  • Mechanistic Studies : Perform transcriptomics (RNA-seq) on treated cells to identify overlapping pathways .
  • In Vivo Models : Administer with standard therapies in xenograft models; monitor tumor regression and toxicity .

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